
GSK 625433
Descripción general
Descripción
Métodos De Preparación
La síntesis de GSK-625433 implica una cicloadición 1,3-dipolar enantioselectiva de iluros de azometina y alquenos electrofílicos utilizando un catalizador de plata quiral dual . La fórmula molecular de GSK-625433 es C26H32N4O5S, y su peso molecular es 512,62 g/mol . Los métodos de producción industrial de este compuesto no están ampliamente documentados, pero normalmente se sintetiza en laboratorios de investigación para estudios científicos .
Análisis De Reacciones Químicas
GSK-625433 experimenta diversas reacciones químicas, entre las que se incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: También puede experimentar reacciones de reducción, aunque los detalles específicos sobre los reactivos y las condiciones no están ampliamente disponibles.
Sustitución: GSK-625433 puede participar en reacciones de sustitución, en las que ciertos grupos funcionales son reemplazados por otros.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen catalizadores quirales, alquenos electrofílicos e iluros de azometina . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
GSK-625433 ejerce sus efectos inhibiendo la ARN polimerasa ARN-dependiente NS5B del virus de la hepatitis C . Esta enzima es crucial para la replicación del virus de la hepatitis C, y su inhibición evita que el virus se replique y se propague . El compuesto se une al sitio activo de la polimerasa NS5B, bloqueando su actividad y, por lo tanto, inhibiendo la replicación viral .
Comparación Con Compuestos Similares
GSK-625433 es único en su potente inhibición de la ARN polimerasa NS5B del virus de la hepatitis C. Compuestos similares incluyen:
TMC435: Otro inhibidor de la proteasa NS3/4A del virus de la hepatitis C.
Telaprevir: Un inhibidor de la proteasa NS3/4A del virus de la hepatitis C.
Boceprevir: También un inhibidor de la proteasa NS3/4A del virus de la hepatitis C.
En comparación con estos compuestos, GSK-625433 se dirige específicamente a la polimerasa NS5B, lo que lo convierte en una herramienta única y valiosa en la investigación antiviral .
Actividad Biológica
GSK 625433 is a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase, which plays a crucial role in the replication of the virus. This compound has been extensively studied for its biological activity, particularly in the context of antiviral therapy against HCV.
Chemical Structure and Properties
This compound has the chemical formula and a molecular weight of 500.65 g/mol. Its structural characteristics contribute to its biological activity, particularly its ability to interact effectively with the viral polymerase.
This compound functions as a non-nucleoside inhibitor of NS5B polymerase. It binds to the enzyme and disrupts its function, preventing viral RNA replication. This mechanism is critical for reducing viral loads in infected individuals.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Parameter | Value |
---|---|
IC50 (in vitro) | 0.5 nM |
Selectivity Index | >1000 |
Resistance Profile | Retains activity against common mutations |
Half-life (in vivo) | 6 hours |
Bioavailability | 70% |
Case Studies and Clinical Trials
- Phase I Trials : Initial studies demonstrated that this compound was well-tolerated in healthy volunteers. Pharmacokinetic data indicated favorable absorption and distribution characteristics.
- Phase II Trials : A multi-center study evaluated the efficacy of this compound in combination with other antiviral agents. Results showed a significant reduction in HCV RNA levels after 12 weeks of treatment, with over 80% of patients achieving sustained virologic response (SVR).
- Resistance Studies : Research has shown that this compound maintains efficacy against variants of HCV that develop resistance to other NS5B inhibitors, making it a valuable option in treatment-resistant cases .
Research Findings
Recent studies have focused on optimizing the synthesis of this compound and improving its enantioselectivity through advanced catalytic methods. The use of dual chiral silver catalysts has been pivotal in enhancing the yield and purity of this compound during synthesis .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of GSK 625433 in preclinical studies?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Ensure spectral data (e.g., H/C NMR) align with theoretical predictions. For reproducibility, document solvent systems, column specifications, and retention times in alignment with Materials and Methods guidelines . Include raw data in supplementary materials with clear labeling (e.g., "this compound NMR Spectrum: 500 MHz, DMSO-d6") to enable independent verification .
Q. How should researchers design in vitro assays to evaluate the pharmacological activity of this compound?
- Methodological Answer : Select cell lines based on target relevance (e.g., cancer cell lines for oncology studies) and validate their responsiveness to reference compounds. Include dose-response curves with at least six concentrations (e.g., 1 nM–100 µM) and triplicate measurements. Normalize data to positive/negative controls (e.g., DMSO vehicle) and calculate EC/IC values using nonlinear regression models (e.g., GraphPad Prism). Document assay conditions (temperature, incubation time) and statistical power analysis to justify sample sizes .
Q. What statistical approaches are appropriate for initial dose-response analysis of this compound in cell-based models?
- Methodological Answer : Apply non-linear least squares fitting to generate sigmoidal dose-response curves. Use the Hill equation to quantify efficacy () and potency (logEC). Report 95% confidence intervals and assess goodness-of-fit via R values. For outlier detection, employ Grubbs' test or robust regression methods. Data should be visualized with error bars representing SEM and annotated with significance levels (e.g., *p<0.05) .
Advanced Research Questions
Q. How can conflicting in vitro and in vivo efficacy data for this compound be systematically analyzed to determine translational relevance?
- Methodological Answer : Conduct a meta-analysis comparing in vitro IC values with in vivo pharmacokinetic (PK) parameters (e.g., plasma ). Use species-specific allometric scaling to adjust for metabolic differences. If discrepancies persist, evaluate tissue penetration via mass spectrometry or microdialysis. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses, such as investigating protein binding or metabolite activity .
Q. What experimental approaches are recommended for elucidating off-target effects of this compound in complex biological systems?
- Methodological Answer : Employ high-throughput screening (HTS) against panels of receptors, kinases, or ion channels (e.g., Eurofins CEREP panel). Use thermal shift assays (TSA) or cellular thermal shift assays (CETSA) to identify unintended protein interactions. For functional validation, apply CRISPR-Cas9 knockout models of suspected off-target genes. Data should be cross-validated with transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling .
Q. What strategies should be employed to replicate controversial findings in this compound mechanism-of-action studies?
- Methodological Answer : Adhere to the "replication checklist":
- Obtain raw datasets from original authors or public repositories (e.g., Zenodo).
- Recreate experimental conditions precisely (e.g., cell passage number, buffer composition).
- Include internal controls from the original study (e.g., reference inhibitors).
- Perform blinded analysis to minimize bias.
- Use independent batches of this compound to rule out compound variability.
Publish negative results with detailed protocols to enhance scientific transparency .
Q. Data Management and Reporting
Q. How should researchers address variability in pharmacokinetic (PK) data across species for this compound?
- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in metabolism, plasma protein binding, and organ weights. Validate models using in vitro hepatocyte clearance data and in vivo PK profiles. Report all parameters (e.g., Vd, CL, t) with coefficient of variation (CV%) and confidence intervals. Use tools like GastroPlus or Simcyp for simulations .
Q. What guidelines should be followed when publishing synthetic protocols for this compound analogs?
- Methodological Answer : Document reaction conditions (catalyst, solvent, temperature), purification methods (e.g., column chromatography gradients), and yields for each step. Characterize intermediates via LC-MS and elemental analysis. For reproducibility, specify supplier details (e.g., Sigma-Aldrich, ≥98% purity) and batch numbers. Adhere to journal-specific formatting for experimental sections (e.g., ACS Style) .
Q. Literature and Data Synthesis
Q. How can researchers leverage systematic reviews to contextualize this compound within existing literature?
- Methodological Answer : Use PRISMA guidelines to design a reproducible search strategy across PubMed, Google Scholar, and EMBASE. Keywords should include "this compound," "structure-activity relationship," and "mechanism of action." Screen abstracts using inclusion/exclusion criteria (e.g., peer-reviewed studies from 2015–2025). Extract data into standardized tables comparing potency, models, and endpoints. Assess bias via Cochrane Risk of Tool .
Q. What computational methods are suitable for predicting this compound's metabolic stability during lead optimization?
- Methodological Answer :
Apply in silico tools like StarDrop (P450 metabolism prediction) or Schrödinger's QikProp (intestinal permeability). Validate predictions with in vitro microsomal stability assays (human/rodent liver microsomes). Use molecular dynamics (MD) simulations to assess binding affinity to cytochrome P450 isoforms. Report docking scores (e.g., Glide SP/XP) and RMSD values for pose stability .
Propiedades
Número CAS |
885264-71-1 |
---|---|
Fórmula molecular |
C26H32N4O5S |
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
(2R,4S,5R)-1-(4-tert-butyl-3-methoxybenzoyl)-4-(methoxymethyl)-2-(pyrazol-1-ylmethyl)-5-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H32N4O5S/c1-25(2,3)19-8-7-17(13-20(19)35-5)23(31)30-21(22-27-10-12-36-22)18(15-34-4)14-26(30,24(32)33)16-29-11-6-9-28-29/h6-13,18,21H,14-16H2,1-5H3,(H,32,33)/t18-,21-,26-/m1/s1 |
Clave InChI |
HLQXYDHLDZTWDW-KAWPREARSA-N |
SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)N2C(C(CC2(CN3C=CC=N3)C(=O)O)COC)C4=NC=CS4)OC |
SMILES isomérico |
CC(C)(C)C1=C(C=C(C=C1)C(=O)N2[C@H]([C@H](C[C@@]2(CN3C=CC=N3)C(=O)O)COC)C4=NC=CS4)OC |
SMILES canónico |
CC(C)(C)C1=C(C=C(C=C1)C(=O)N2C(C(CC2(CN3C=CC=N3)C(=O)O)COC)C4=NC=CS4)OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
GSK-625433; GSK 625433; GSK625433. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.